molecular formula C25H24IN3O3 B2362493 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea CAS No. 1023589-95-8

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea

Numéro de catalogue B2362493
Numéro CAS: 1023589-95-8
Poids moléculaire: 541.389
Clé InChI: LZHZWLZHRYDDSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .


Chemical Reactions Analysis

The compound, in its enamine form, readily reacts with acyl iso(thio)cyanates to produce 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Applications De Recherche Scientifique

1. Inhibitory Activity and Pharmacokinetics

Aryl phenyl ureas with a 4-quinazolinoxy substituent show potent inhibition of mutant and wild type BRAF kinase. These compounds, exemplified by a derivative incorporating a 6,7-dimethoxyquinazolin-4-yloxy group, demonstrate favorable pharmacokinetic properties in rats and mice and efficacy in a mouse tumor xenograft model following oral dosing (Holladay et al., 2011).

2. Sleep Modulation via Orexin Receptor Antagonism

Selective antagonism of the orexin-2 receptor (OX2R) by compounds such as 1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049), which include a dihydroisoquinolinyl moiety, decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These effects are correlated with alterations in extracellular histamine and dopamine concentrations, suggesting a role in sleep-wake modulation (Dugovic et al., 2009).

3. Synthesis of Isoquinoline Alkaloids

The 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, can be prepared from compounds like methyl 2-(3-methoxy-3-oxopropyl)benzoate. The methodology involves transformations leading to isoquinolin-1(2H)-one skeletons, highlighting the versatility and significance of dihydroisoquinoline derivatives in synthetic organic chemistry (Mujde et al., 2011).

4. Development of PDGF Receptor Phosphorylation Inhibitors

Compounds such as 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives are potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, highlighting their potential as therapeutic agents for conditions like restenosis. Structural modifications in these derivatives can significantly influence their pharmacological properties (Matsuno et al., 2002).

5. Anticancer Properties and Docking Simulation

Dihydroisoquinoline heterocycles exhibit cytotoxic properties against various cancer cell lines. Computational docking studies can predict the binding affinity of these compounds to cancer-related proteins, aiding in the design of potential anticancer agents (Saleh et al., 2020).

Mécanisme D'action

The compound has been identified as a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice models of chronic pain .

Orientations Futures

The sigma-2 receptor, to which this compound is a ligand, has been proposed as a potential target to treat neuropathic pain . This suggests that future research could focus on further exploring the therapeutic potential of this compound and similar sigma-2 receptor ligands.

Propriétés

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24IN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHZWLZHRYDDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.